molecular formula C13H17N3O6 B2500017 2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1026687-44-4

2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2500017
CAS No.: 1026687-44-4
M. Wt: 311.294
InChI Key: YMPYQWKLYNVAIR-UHFFFAOYSA-N
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Description

2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID is a complex organic compound characterized by the presence of both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzoyl chloride with 3-hydroxypropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with a suitable carbamoylating agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
  • 3-Nitrotyrosine
  • 3-Nitrophenylalanine

Uniqueness

2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMO

Properties

IUPAC Name

2-(3-hydroxypropylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6/c17-6-2-5-14-11(13(19)20)8-12(18)15-9-3-1-4-10(7-9)16(21)22/h1,3-4,7,11,14,17H,2,5-6,8H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPYQWKLYNVAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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